Ethyl 4-propionylbenzoate
Overview
Description
Ethyl 4-propionylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .
Synthesis Analysis
The synthesis of Ethyl 4-propionylbenzoate involves several steps . The process starts with the alkylation of 4-bromopropiophenone with CuCN in dry DMF, followed by the addition of FeCl3 and 12N HCl. This mixture is then refluxed, and the resulting 4-propionylbenzonitrile is hydrolyzed in the presence of EtOH and KOH to yield 4-propionyl-benzoic acid. The acid is then esterified using 97% sulfuric acid to finally obtain Ethyl 4-propionylbenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-propionylbenzoate is 1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3
.
Physical And Chemical Properties Analysis
Ethyl 4-propionylbenzoate is a white solid . It has high lipid solubility, with log P values ranging from 1.57 to 3.73 .
Scientific Research Applications
Application Summary
Ethyl 4-propionylbenzoate has been studied for its potential use as a local anesthetic. In this context, it’s been used as a lead compound to design benzoate compounds .
Methods of Application
The synthesis of new target compounds involved three steps: alkylation, esterification, and alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Results and Outcomes
The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that compounds 4d, 4g, 4j, 4k, 4n, and 4o had a good local anesthetic effect . The results of acute toxicity tests showed that the target compounds had low toxicity .
Safety And Hazards
Ethyl 4-propionylbenzoate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Relevant Papers
The paper “Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics” discusses the design and synthesis of benzoate compounds, including Ethyl 4-propionylbenzoate, for use as local anesthetics . Another paper, “Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process”, discusses the use of the UV/PDS oxidation process to remove Ethyl 4-aminobenzoate, a related compound .
properties
IUPAC Name |
ethyl 4-propanoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVUOSKSFFWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645684 | |
Record name | Ethyl 4-propanoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-propionylbenzoate | |
CAS RN |
860344-87-2 | |
Record name | Ethyl 4-propanoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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